![molecular formula C48H32N2O B14074604 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole): is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities. This compound is particularly interesting due to its unique structure, which includes an oxybis linkage between biphenyl and carbazole units. This structure imparts unique electronic properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) typically involves the reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst. The reaction conditions often include the use of Pd2(dba)3 and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene as the catalytic system . The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-rich carbazole units. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in the synthesis of various organic materials, including polymers and small molecules with unique electronic properties. It is also used as a building block in the design of new materials for organic electronics .
Biology: In biological research, carbazole derivatives have been studied for their potential antimicrobial and anti-inflammatory properties. The unique structure of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) makes it a candidate for further exploration in these areas .
Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new therapeutic agents. Additionally, its unique electronic properties may be explored for use in medical devices and sensors .
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function. The compound’s ability to transport holes efficiently makes it a valuable material in electronic devices, where it can facilitate charge transfer and improve device performance .
Comparación Con Compuestos Similares
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: This compound has a similar structure but lacks the oxybis linkage, resulting in different electronic properties.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: This compound includes tert-butyl groups, which can influence its solubility and electronic properties.
Uniqueness: The presence of the oxybis linkage in 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) imparts unique electronic properties that are not observed in similar compounds. This linkage can enhance the compound’s ability to transport holes and improve its thermal stability, making it a valuable material for various applications .
Propiedades
Fórmula molecular |
C48H32N2O |
|---|---|
Peso molecular |
652.8 g/mol |
Nombre IUPAC |
9-[3-[4-[4-(3-carbazol-9-ylphenyl)phenoxy]phenyl]phenyl]carbazole |
InChI |
InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H |
Clave InChI |
PUMBYCIOZWSYPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=CC(=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
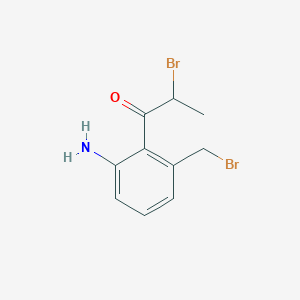
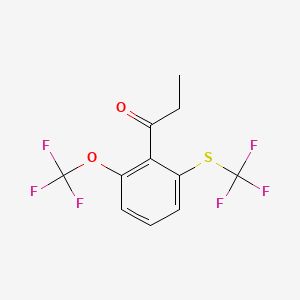
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
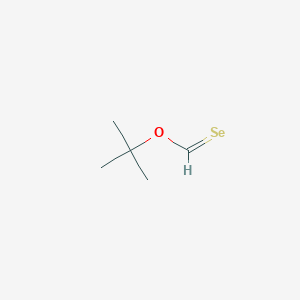
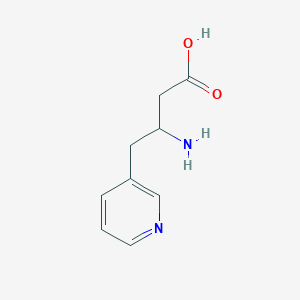
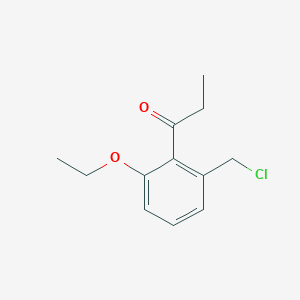

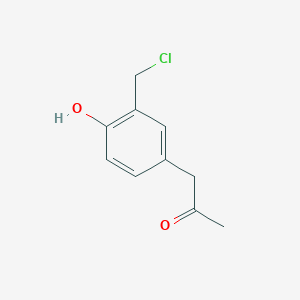
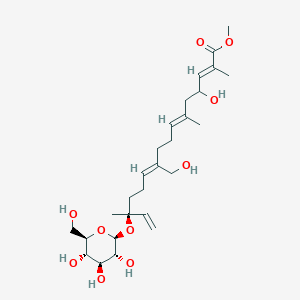
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


